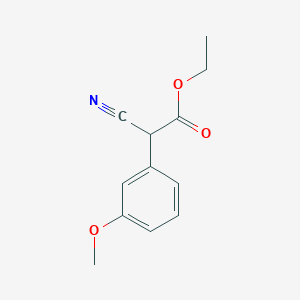
Ethyl 2-cyano-2-(3-methoxyphenyl)acetate
Cat. No. B8753277
M. Wt: 219.24 g/mol
InChI Key: DUUYWFVQWCQZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08877794B2
Procedure details


A mixture of 3-iodoanisole (11.2 ml, 85 mmol), ethyl cyanoacetate (27.3 ml, 256 mmol), potassium carbonate (47.2 g, 342 mmol), copper(I) iodide (1.63 g, 8.55 mmol) and L-proline (1.97 g, 17.1 mmol) in dimethylsulfoxide (300 ml) was heated to 90° C. under argon for 11 h and then at room temperature over night. The solution was poured into 1N hydrochloric acid, extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium bicarbonate, filtered and the solvent evaporated to obtain a brown oil. Purification on 12 g SiO2 using 20% ethyl acetate in cyclohexane afforded a clear oil m=16.8 g (44.8%)





Name
copper(I) iodide
Quantity
1.63 g
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O.Cl>CS(C)=O.[Cu]I>[C:10]([CH:12]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)OC
|
|
Name
|
|
|
Quantity
|
27.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
47.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
1.63 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature over night
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium bicarbonate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification on 12 g SiO2 using 20% ethyl acetate in cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a clear oil m=16.8 g (44.8%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C(C(=O)OCC)C1=CC(=CC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
